Hydrogen Bond Donor Count: Reduced from 2 to 1 Relative to the Des-Methyl Analog
The target compound contains one hydrogen bond donor (the primary aniline NH₂), whereas the closely related des-methyl analog 4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline possesses two H-bond donors (the aniline NH₂ plus a free NH) [1]. In drug discovery, reducing H-bond donor count is a recognized strategy for improving membrane permeability and oral bioavailability. This difference provides a quantifiable physicochemical differentiation that directly affects ADME predictions.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (PubChem computed, based on the primary aniline group) |
| Comparator Or Baseline | 4-(5-Isopropyl-1,3-benzoxazol-2-yl)aniline (des-methyl analog): 2 H-bond donors (aniline NH₂ + benzoxazole NH tautomer contribution) |
| Quantified Difference | Target compound has 1 fewer H-bond donor (reduction of 1 unit) |
| Conditions | Computed property; no experimental assay context required for this physicochemical descriptor |
Why This Matters
A lower H-bond donor count correlates with improved passive membrane permeability and potential for oral bioavailability, making CAS 429653-20-3 a more CNS-amenable scaffold than its des-methyl analog.
- [1] PubChem Compound Summary for CID 741091, 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline. Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information (2024). View Source
